Product packaging for Tetraammineplatinum(II) hydrogen phosphate(Cat. No.:CAS No. 127733-98-6)

Tetraammineplatinum(II) hydrogen phosphate

Cat. No.: B144096
CAS No.: 127733-98-6
M. Wt: 359.19 g/mol
InChI Key: LSDWMQXWIQMHNQ-UHFFFAOYSA-L
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Description

Tetraammineplatinum(II) hydrogen phosphate: is a coordination compound with the chemical formula Pt(NH₃)₄. It is a platinum-based compound where the platinum ion is coordinated with four ammonia molecules and one hydrogen phosphate ion. This compound is known for its applications in various fields, including pharmaceuticals and electroplating.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H13N4O4PPt B144096 Tetraammineplatinum(II) hydrogen phosphate CAS No. 127733-98-6

Properties

IUPAC Name

azane;hydrogen phosphate;platinum(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4H3N.H3O4P.Pt/c;;;;1-5(2,3)4;/h4*1H3;(H3,1,2,3,4);/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDWMQXWIQMHNQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.OP(=O)([O-])[O-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H13N4O4PPt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578454
Record name Platinum(2+) hydrogen phosphate--ammonia (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127733-98-6
Record name Platinum(2+) hydrogen phosphate--ammonia (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraammineplatinum(II) hydrogenphosphate
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Preparation Methods

Ligand Substitution from Platinum(II) Precursors

The most common synthetic pathway involves ligand substitution reactions starting with platinum(II) salts. A representative method from industrial patents involves dissolving hexahydroxyplatinate(IV) (H₂Pt(OH)₆) in aqueous ammonia and reducing it with formic acid under controlled heating. For example:

  • Reactants : 5 g H₂Pt(OH)₆ (25.6 mmol Pt), 150 g 25% NH₃, 1.19 g HCOOH (25.6 mmol)

  • Conditions : 70–80°C for 16 hours under reflux

  • Yield : 92% (determined via inductively coupled plasma optical emission spectroscopy, ICP-OES)

The formic acid acts as a reducing agent, converting Pt⁴⁺ to Pt²⁺ while ammonia ligands coordinate to the platinum center. The hydrogen phosphate counterion is introduced via subsequent anion exchange or direct addition of phosphoric acid.

Anion Exchange Strategies

Alternative methods utilize preformed tetraammineplatinum(II) complexes followed by anion exchange. For instance, tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂) can undergo metathesis with ammonium hydrogen phosphate:

[Pt(NH3)4]Cl2+(NH4)2HPO4[Pt(NH3)4]HPO4+2NH4Cl[Pt(NH₃)₄]Cl₂ + (NH₄)₂HPO₄ → [Pt(NH₃)₄]HPO₄ + 2 NH₄Cl

Key parameters for this route include:

  • pH : Maintained at 8–10 to prevent hydrolysis of the platinum complex

  • Temperature : 50–70°C to accelerate ion exchange without decomposing ammonia ligands

  • Solvent : Deionized water to minimize interference from extraneous ions

Optimization of Reaction Conditions

pH and Temperature Dependence

The stability of the tetraammineplatinum(II) cation is highly pH-sensitive. Below pH 8, protonation of ammonia ligands leads to decomposition into [Pt(H₂O)₂(HPO₄)]⁰, while above pH 10, phosphate deprotonation destabilizes the complex. Optimal synthesis occurs at pH 9.0–9.5, monitored using a calibrated pH electrode with automatic titrant addition.

Thermogravimetric analysis (TGA) reveals that heating above 80°C causes gradual loss of ammonia ligands, reducing yield. Thus, reactions are typically conducted at 70°C with stirring rates ≥500 rpm to ensure homogeneous heat distribution.

Reagent Purity and Stoichiometry

Contaminants in starting materials significantly affect product quality:

ParameterRequirementAnalytical Method
Pt precursor purity≥99.9% (metals basis)ICP-OES
NH₃ concentration25–28% w/wDensity measurement
HPO₄²⁻:Pt ratio1.05:1 (to ensure completeness)Ion chromatography

Using a 5% molar excess of (NH₄)₂HPO₄ compensates for solubility limitations while avoiding co-precipitation of Pt(OH)₂.

Industrial-Scale Production

Continuous Flow Synthesis

A patented large-scale process employs continuous flow reactors to enhance reproducibility:

  • Precursor mixing : H₂Pt(OH)₆ slurry and NH₃ solution are combined in a static mixer

  • Reduction zone : Formic acid is injected upstream of a heated tubular reactor (residence time: 2 hours)

  • Phosphate addition : (NH₄)₂HPO₄ solution is introduced post-reduction

  • Crystallization : Product is cooled to 5°C and filtered through a sintered metal membrane

This method achieves batch-to-batch consistency with ≤2% variability in Pt content.

Waste Management and Byproduct Recovery

Industrial processes recover platinum from waste streams via:

  • Ion exchange resins : Capture Pt²⁺ from filtrates (≥98% efficiency)

  • Ammonia scrubbing : Condensers recover NH₃ gas for reuse

  • Chloride removal : Electrodialysis units reduce Cl⁻ content to <100 ppm

Characterization and Quality Control

Structural Verification

TechniqueKey ObservationsCitations
X-ray diffractionSquare planar geometry (Pt–N: 2.05 Å)
¹⁹⁵Pt NMRδ = −2576 ppm (characteristic shift)
IR spectroscopyν(N–H) = 3180–3300 cm⁻¹ (NH₃ ligands)

Purity Assessment

TestSpecificationMethod
Pt content58.5–59.5% w/wICP-OES
Phosphate content20.1–20.8% w/wUV-Vis (molybdenum blue)
Chloride impurities≤500 ppmIon chromatography
Loss on ignition≤0.5% (800°C)TGA

Chemical Reactions Analysis

Types of Reactions: Tetraammineplatinum(II) hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The platinum center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form lower oxidation state platinum complexes.

    Substitution: Ammonia ligands can be substituted with other ligands, such as halides or phosphines.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrazine.

    Substitution: Ligand exchange reactions typically occur in aqueous or organic solvents under mild heating.

Major Products:

    Oxidation: Higher oxidation state platinum complexes.

    Reduction: Lower oxidation state platinum complexes.

    Substitution: New platinum complexes with different ligands.

Scientific Research Applications

Pharmaceutical Applications

Tetraammineplatinum(II) hydrogen phosphate has garnered interest in the pharmaceutical industry, primarily due to its potential as an anticancer agent. Its ability to interact with DNA is a key feature that underpins its therapeutic applications.

  • Mechanism of Action : Similar to other platinum-based drugs like cisplatin, this compound may inhibit cell division by binding to DNA and triggering apoptosis (programmed cell death). This mechanism is crucial for its efficacy against various cancer types.
  • Case Studies :
    • A study highlighted the interactions of platinum compounds with cellular biomolecules, demonstrating that this compound could exhibit similar binding characteristics to RNA and proteins as observed with cisplatin. This suggests a comparable therapeutic profile that warrants further investigation in clinical settings .
    • Research indicates that the compound's unique coordination with hydrogen phosphate may influence its solubility and biological interactions, potentially enhancing its effectiveness as a drug.

Chemical Research Applications

In addition to its pharmaceutical potential, this compound serves as a valuable reagent in chemical research.

  • Synthesis Methods : The compound can be synthesized through various methods that ensure high purity, which is essential for both research and application. These methods include coordination reactions involving platinum salts and ammine ligands.
  • Electrochemical Studies : Electrochemical analysis has shown that this compound can be used in electroplating applications. Studies have demonstrated effective deposition techniques at elevated temperatures, contributing to advancements in materials science .

Comparison with Other Platinum Compounds

Compound NameChemical FormulaKey Features
CisplatinPt(NH₃)₂Cl₂Widely used anticancer drug; induces DNA cross-linking.
CarboplatinPt(NH₃)₂(CO₂C₂H₃)Less toxic than cisplatin; used in cancer therapy.
OxaliplatinPt(NH₃)(O₂C₂H₃N)Effective against colorectal cancer; different mechanism than cisplatin.
This compoundH13N4O4PPtUnique coordination with hydrogen phosphate; potential anticancer agent.

Biological Interaction Studies

Understanding the interactions of this compound with biomolecules is crucial for elucidating its therapeutic potential.

  • Binding Studies : Research has shown that platinum complexes can bind preferentially to nucleic acids and proteins within cells, influencing their biological activity. This compound's interaction profile may reveal insights into its mechanisms of action against cancer cells .
  • Safety and Toxicity : While exploring its applications, it is important to consider the safety profile of this compound. Preliminary studies suggest it may have a lower sensitization potential compared to other platinum drugs, which could lead to fewer side effects in clinical settings .

Mechanism of Action

The mechanism of action of tetraammineplatinum(II) hydrogen phosphate involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of cellular processes. This interaction is crucial for its potential use in cancer therapy, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

    Tetraammineplatinum(II) chloride: [Pt(NH₃)₄]Cl₂

    Tetraammineplatinum(II) nitrate: Pt(NH₃)₄₂

    Tetraammineplatinum(II) hydroxide: Pt(NH₃)₄₂

Comparison: Tetraammineplatinum(II) hydrogen phosphate is unique due to the presence of the hydrogen phosphate ligand, which imparts different chemical properties compared to its chloride, nitrate, and hydroxide counterparts. This uniqueness makes it suitable for specific applications, such as electroplating and pharmaceutical intermediates, where other tetraammineplatinum(II) compounds may not be as effective.

Biological Activity

Tetraammineplatinum(II) hydrogen phosphate, with the chemical formula H13N4O4PPt, is a platinum-based compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This compound features a platinum ion coordinated to four ammine ligands and a hydrogen phosphate anion, which influences its solubility, reactivity, and biological interactions. The molecular weight of this compound is approximately 359.19 g/mol, and it primarily exists in solution as a colorless liquid.

The biological activity of this compound is primarily linked to its interaction with DNA. Platinum-based compounds are known to induce DNA cross-linking, which inhibits cell division and triggers apoptosis (programmed cell death). This mechanism is similar to that observed in other platinum drugs such as cisplatin and carboplatin. The specific coordination with hydrogen phosphate may enhance its effectiveness or alter its selectivity towards cancer cells .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown that it can effectively inhibit the proliferation of human ovarian cancer cells, demonstrating an IC50 value comparable to that of cisplatin.
  • Mechanistic Insights : The compound's ability to form adducts with DNA has been confirmed through experiments using electrophoresis and mass spectrometry. These studies suggest that the formation of platinum-DNA complexes leads to the activation of cellular stress responses and apoptosis pathways.

Comparative Studies

A comparative analysis of this compound with other platinum complexes highlights its unique properties:

Compound NameChemical FormulaKey Features
This compoundH13N4O4PPtUnique coordination with hydrogen phosphate; potential for reduced toxicity.
CisplatinPt(NH₃)₂Cl₂Widely used anticancer drug; induces DNA cross-linking but has significant side effects.
CarboplatinPt(NH₃)₂(CO₂C₂H₃)Less toxic than cisplatin; used in various cancer therapies.
OxaliplatinPt(NH₃)(O₂C₂H₃N)Effective against colorectal cancer; different mechanism than cisplatin.

The distinct coordination environment of this compound may contribute to its lower toxicity profile compared to traditional platinum drugs, making it a promising candidate for further development in cancer treatment .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including:

  • Ion Exchange Method : A study explored the ion-exchange process using α-zirconium phosphate, where tetraammineplatinum(II) was successfully exchanged for hydrogen ions, leading to characterization via X-ray diffractometry and infrared spectroscopy .
  • Chemical Synthesis : The compound can be synthesized by reacting platinum salts with ammonia and phosphoric acid under controlled conditions to ensure high purity and yield .

Q & A

Basic: What are the standard synthetic methods for preparing tetraammineplatinum(II) hydrogen phosphate, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via ligand substitution in aqueous ammonia by reacting a platinum precursor (e.g., [PtCl₄]²⁻) with ammonium hydrogen phosphate under controlled pH (8–10) and temperature (50–70°C). Key steps include:

  • Precursor Selection : Use K₂[PtCl₄] to avoid competing anions .
  • Ammonia Coordination : Maintain excess NH₃ to stabilize the tetraammine complex .
  • Phosphate Incorporation : Gradual addition of (NH₄)₂HPO₄ to prevent precipitation of competing platinum hydroxides .
    Optimization involves monitoring pH with a calibrated electrode and adjusting stirring rates to enhance ligand exchange efficiency. Purity is confirmed via Pt content analysis (ICP-OES) and phosphate quantification (UV-Vis at 820 nm after molybdenum blue reaction) .

Basic: How is the coordination geometry of this compound characterized experimentally?

Methodological Answer:
The square planar geometry of the [Pt(NH₃)₄]²⁺ core is confirmed using:

  • X-ray Diffraction (XRD) : Resolves Pt–N bond lengths (~2.05 Å) and N–Pt–N angles (~90°), distinguishing it from octahedral analogs .
  • Infrared Spectroscopy (IR) : NH₃ symmetric stretching modes (ν(N–H) at 3180–3300 cm⁻¹) and absence of bending modes for H₂O (if anhydrous) confirm ammonia coordination .
  • Magnetic Susceptibility : Diamagnetic properties (no unpaired electrons) align with Pt²⁺ in a low-spin d⁸ configuration .

Basic: What analytical techniques are recommended for assessing the purity of this compound?

Methodological Answer:
Purity is validated through:

  • Elemental Analysis : ICP-OES for Pt (target: ~59% w/w) and ion chromatography for phosphate (HPO₄²⁻:Pt molar ratio = 1:1) .
  • Thermogravimetric Analysis (TGA) : Mass loss steps correspond to NH₃ (150–200°C) and HPO₄²⁻ decomposition (300–400°C) .
  • Titration : EDTA titration for Pt²⁺ (at pH 4.5 using xylenol orange indicator) and acid-base titration for phosphate .

Advanced: How does the stability of this compound vary under acidic vs. alkaline conditions, and what decomposition pathways are observed?

Methodological Answer:

  • Acidic Conditions (pH < 4) : The complex undergoes ligand protonation, releasing NH₃ and forming [Pt(H₂O)₂(HPO₄)]⁰, detected via NMR (¹⁵N shifts) and pH-dependent UV-Vis (λmax shift from 265 nm to 290 nm) .
  • Alkaline Conditions (pH > 10) : Phosphate deprotonation to PO₄³⁻ destabilizes the structure, leading to PtO formation. Monitor via Raman spectroscopy (loss of HPO₄²⁻ peak at 980 cm⁻¹) .
    Mitigation : Buffer solutions (e.g., ammonium acetate) stabilize the complex during catalytic applications .

Advanced: What catalytic mechanisms are proposed for this compound in hydrogenation or oxidation reactions?

Methodological Answer:
In hydrogenation, the Pt center facilitates H₂ dissociation via a σ-complex intermediate, confirmed by:

  • Kinetic Studies : Rate dependence on H₂ pressure (1st order) and substrate concentration .
  • In Situ XAFS : Pt–H bond formation (1.6 Å) observed during reaction cycles .
    For oxidation (e.g., alcohol → ketone), the phosphate acts as a proton shuttle, enhancing turnover frequency (TOF) by 30% compared to chloride analogs. Validate using deuterated solvents (kinetic isotope effect > 2) .

Advanced: How can researchers resolve contradictions in Pt quantification data from ICP-OES vs. gravimetric analysis?

Methodological Answer:
Discrepancies often arise from:

  • Matrix Effects in ICP-OES : Phosphate interference reduces Pt signal. Use standard addition or dilute nitric acid digestion to minimize .
  • Gravimetric Errors : Incomplete precipitation of Pt as PtS₂ (from H₂S treatment). Confirm via residual Pt in filtrate (ICP-MS detection limit: 0.1 ppb) .
    Best Practice : Cross-validate with potentiometric titration (Ag/AgCl electrode) for Pt²⁺ .

Advanced: What strategies are effective for stabilizing this compound in aqueous solutions for long-term storage?

Methodological Answer:

  • pH Control : Maintain pH 7–8 with NH₄NO₃ buffer to prevent NH₃ loss or phosphate hydrolysis .
  • Light Protection : Amber glass vials prevent photoreduction of Pt²⁺ (UV-Vis monitoring at 265 nm) .
  • Additives : 0.1% ethylenediamine inhibits microbial growth without competing for coordination sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraammineplatinum(II) hydrogen phosphate
Reactant of Route 2
Tetraammineplatinum(II) hydrogen phosphate

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